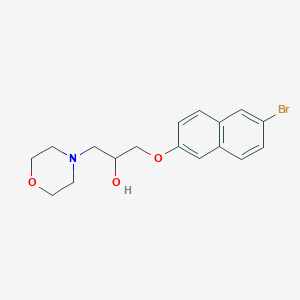

1-(6-Bromo-naphthalen-2-yloxy)-3-morpholin-4-yl-propan-2-ol

Description

1-(6-Bromo-naphthalen-2-yloxy)-3-morpholin-4-yl-propan-2-ol is a brominated naphthol derivative with a morpholine-containing side chain. Its structure comprises a naphthalene core substituted with a bromine atom at the 6-position and a propan-2-ol linker connected to a morpholine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting tuberculosis and other diseases .

Properties

IUPAC Name |

1-(6-bromonaphthalen-2-yl)oxy-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3/c18-15-3-1-14-10-17(4-2-13(14)9-15)22-12-16(20)11-19-5-7-21-8-6-19/h1-4,9-10,16,20H,5-8,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQRIWZXQYJFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-naphthalen-2-yloxy)-3-morpholin-4-yl-propan-2-ol typically involves the following steps:

Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 6-bromo-naphthalene. This is achieved using bromine in the presence of a catalyst such as iron(III) bromide.

Formation of Naphthalen-2-yloxy Intermediate: The brominated naphthalene is then reacted with a suitable hydroxyl-containing compound to form the naphthalen-2-yloxy intermediate.

Attachment of Morpholine Ring: The naphthalen-2-yloxy intermediate is further reacted with morpholine under controlled conditions to form the morpholin-4-yl derivative.

Propanol Chain Addition: Finally, the propanol chain is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-naphthalen-2-yloxy)-3-morpholin-4-yl-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-(6-Bromo-naphthalen-2-yloxy)-3-morpholin-4-yl-propan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-naphthalen-2-yloxy)-3-morpholin-4-yl-propan-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

a. Brominated Naphthol Derivatives

- 1:6-Dibromo-p-naphthol (): This compound shares the brominated naphthalene core but lacks the morpholine-propanol side chain. Melting point: 126–127°C (vs. unlisted data for the target compound). Reactivity: Bromine at the 6-position facilitates electrophilic substitution, similar to the target compound .

b. Morpholine-Containing Derivatives

- (1R,2R)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol (): Structural Features: Contains a brominated naphthalene, methoxy group, and dimethylamino side chain. Biological Activity: Demonstrated antituberculosis efficacy, suggesting that brominated naphthalenes with polar side chains (e.g., morpholine in the target compound) may enhance target binding .

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(6-Bromo-naphthalen-2-yloxy)-3-morpholin-4-yl-propan-2-ol, also known by its CAS number 700861-41-2, is a synthetic organic compound characterized by a unique structure that includes a brominated naphthalene moiety, a morpholine ring, and a propanol chain. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H15BrN2O2

- Molecular Weight : 295.17 g/mol

- SMILES Notation : BrC1=CC=C2C=C(C=CC2=C1)OCC(C)N1CCOCC1

Synthesis

The synthesis of this compound typically involves several key steps:

- Bromination of Naphthalene : The initial step involves brominating naphthalene using bromine in the presence of a catalyst.

- Formation of Naphthalen-2-yloxy Intermediate : The brominated naphthalene is reacted with a hydroxyl-containing compound.

- Attachment of Morpholine Ring : The intermediate is reacted with morpholine.

- Propanol Chain Addition : Finally, the propanol chain is introduced through nucleophilic substitution reactions.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and cell proliferation. Research suggests that it may modulate signaling pathways related to apoptosis and inflammation.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, possibly through induction of apoptosis .

- Neuroprotective Effects : Some studies suggest that the compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Studies

A few notable case studies highlight the biological effects of this compound:

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers treated macrophage cells with varying concentrations of this compound. Results demonstrated a significant reduction in TNF-alpha and IL-6 production compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

Another study involved testing the compound on human breast cancer cell lines (MCF7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating substantial cytotoxicity at higher concentrations. Mechanistic studies revealed that this effect was associated with increased levels of apoptotic markers such as caspase activation .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Bromo-naphthalen-2-ol | Structure | Moderate anti-inflammatory |

| 6-Bromo-naphthalen-2-yloxy-acetic acid | Structure | Anticancer activity |

| 1-Morpholin-4-yloxy-propan-2-ol | Structure | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.